molecular formula C27H31N3O4S B4563628 3-amino-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-4-ethyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one

3-amino-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-4-ethyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one

Cat. No.: B4563628
M. Wt: 493.6 g/mol
InChI Key: MTEQEAYRZSXANE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-4-ethyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one is a useful research compound. Its molecular formula is C27H31N3O4S and its molecular weight is 493.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 493.20352765 g/mol and the complexity rating of the compound is 824. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research on related compounds includes the synthesis of various quinolin-2 (1H)-one derivatives, which have been explored for their potential antiallergic activity. For instance, a study conducted by Suzuki et al. demonstrated the synthesis of 3-amino-4-hydroxyquinolin-2 (1H)-one compounds through a reaction of methyl isocyanoacetate with isatoic anhydrides, followed by hydrolysis. The alkylation of oxazoloquinolin-4 (5H)-ones, intermediates of the aminocarbostyrils, and the acylation of aminocarbostyrils were also investigated, showcasing the versatility of these compounds in chemical synthesis (Suzuki et al., 1977).

Biological Applications and Potential Uses

  • Cytotoxic Activity and Antitumor Agents : Research on dihydrothienoquinolinones has led to the identification of compounds with potent cytotoxic activity. Bolognese et al. designed antiproliferative compounds based on a molecular model, which showed significant in vitro cytotoxic activity against human neoplastic cell lines. The study highlighted the importance of DNA intercalating capability and the position of the pendant phenyl ring in enhancing the cytotoxic activity of these compounds, suggesting their potential use as anticancer agents (Bolognese et al., 2004).

  • Chemical Sensing and Imaging : Another area of application is in chemical sensing and imaging. Hazra et al. synthesized two positional isomers based on quinoline, which were found to be dual fluorescence chemosensors for Al3+ and Zn2+ ions. These compounds showed distinct color changes observable by the naked eye and were used for living cell imaging studies, indicating their potential for biochemical sensing and imaging applications (Hazra et al., 2018).

Properties

IUPAC Name

3-amino-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-4-ethyl-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4S/c1-6-16-21-17(11-27(2,3)12-18(21)31)29-25-22(16)23(28)24(35-25)26(32)30-8-7-14-9-19(33-4)20(34-5)10-15(14)13-30/h9-10H,6-8,11-13,28H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEQEAYRZSXANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=C(SC2=NC3=C1C(=O)CC(C3)(C)C)C(=O)N4CCC5=CC(=C(C=C5C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-4-ethyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
3-amino-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-4-ethyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one
Reactant of Route 3
3-amino-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-4-ethyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one
Reactant of Route 4
3-amino-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-4-ethyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one
Reactant of Route 5
3-amino-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-4-ethyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one
Reactant of Route 6
3-amino-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-4-ethyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one

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